molecular formula C13H14N4O3 B2514318 3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-44-5

3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2514318
CAS No.: 899997-44-5
M. Wt: 274.28
InChI Key: SEJOQWBLKXPDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a tricyclic purine derivative featuring an oxazolo[2,3-f]purine core. Key structural elements include:

  • Oxazolo heterocycle: A fused oxazole ring at positions 2 and 3 of the purine scaffold.
  • Allyl substituent: Positioned at N3, contributing to steric and electronic modulation.
  • Methyl groups: At positions 1, 6, and 7, enhancing lipophilicity and metabolic stability.

Properties

IUPAC Name

4,7,8-trimethyl-2-prop-2-enylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-5-6-16-11(18)9-10(15(4)13(16)19)14-12-17(9)7(2)8(3)20-12/h5H,1,6H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJOQWBLKXPDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the purine moiety. The allyl group is then added through an alkylation reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a building block for synthesizing more complex molecules with potential therapeutic applications. Its structural features make it a candidate for drug development targeting various diseases.

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells with IC₅₀ values ranging from 1.9 to 7.52 μg/mL against human HCT-116 and MCF-7 cell lines .
  • Anti-inflammatory Properties : A series of purine-dione derivatives related to this compound have been designed and synthesized with potential anti-inflammatory activity. These compounds have been evaluated for their effectiveness in reducing inflammation through various biological assays .

Biological Research

The unique structure of 3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione facilitates its interaction with biological targets such as enzymes and receptors.

  • Enzyme Inhibition Studies : The compound's mechanism of action involves binding to specific enzyme sites, potentially inhibiting their activity. Detailed studies on binding affinities are crucial to understanding its biological effects .
  • Antimicrobial Activity : In vitro studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For example:
MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Materials Science

The compound's ability to undergo various chemical transformations makes it valuable in materials science.

  • Development of Functional Materials : Researchers are exploring the use of this compound in creating materials with specific properties such as conductivity or fluorescence. Its unique structure allows it to be incorporated into polymer matrices or used as a dopant in electronic devices .

Case Study 1: Anticancer Derivatives

A study conducted on derivatives of 3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione highlighted their potential in cancer therapy. The derivatives were synthesized and tested against various cancer cell lines. The results demonstrated significant cytotoxic effects at low concentrations, indicating their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of the compound against clinical isolates of bacteria and fungi. The study revealed that certain derivatives exhibited potent activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting a pathway for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its effects.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Cores

The oxazolo[2,3-f]purine scaffold distinguishes this compound from analogs with other fused heterocycles:

Compound Name Heterocycle Core Substituents Molecular Weight Key Structural Differences
3-Allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (Target) Oxazolo[2,3-f]purine N3-allyl; 1,6,7-trimethyl Not provided Oxygen atom in oxazolo ring
1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione Thiazolo[2,3-f]purine 1-methyl; 6,7-dihydro 224.24 Sulfur atom in thiazolo ring; dihydro state
8-(4-(6,7-Dimethoxyisoquinolinyl)butyl)-1,3-dimethylimidazo[2,1-f]purine-dione Imidazo[2,1-f]purine N8-isoquinolinyl-butyl; 1,3-dimethyl Not provided Imidazole ring; extended substituent at N8

Key Observations :

  • The oxazolo core (target compound) offers distinct electronic properties compared to thiazolo (sulfur) or imidazo (nitrogen) analogs, influencing solubility and receptor interactions.
N3 Modifications
  • N3-Hydroxymethyl: 3-(4-Hydroxymethyl-triazolyl)-quinoline-dione () demonstrates polar interactions but reduced metabolic stability .
Methylation Patterns
  • 1,6,7-Trimethyl (Target): Likely increases metabolic stability compared to:
    • 1,3-Dimethyl : Imidazo[2,1-f]purine-dione derivatives (e.g., Compound 5 in ) exhibit dual activity on PDE4B1 and PDE10A enzymes .
    • 6,7-Dimethoxy : Pyrimido[2,1-f]purine-dione derivatives () show MAO-B inhibition, suggesting methylation vs. methoxylation impacts target selectivity .

Therapeutic Potential and Receptor Interactions

  • Neurodegenerative Diseases : Pyrimido[2,1-f]purine-diones act as MAO-B inhibitors () .
  • Psychiatric Disorders : Imidazo[2,1-f]purine-diones () modulate serotonin (5-HT1A, 5-HT7) and dopamine D2 receptors .
  • Enzyme Inhibition : Thiazolo derivatives () may exhibit phosphodiesterase (PDE) inhibition, akin to imidazo analogs .

Biological Activity

3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound that has attracted attention in the fields of medicinal chemistry and biological research due to its unique structural features. The compound's fused oxazole and purine rings give it distinctive chemical properties that may confer various biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione features a complex structure characterized by:

  • Fused Rings : The presence of both oxazole and purine rings contributes to its reactivity and interaction with biological targets.
  • Functional Groups : The allyl group and trimethyl substitutions enhance its solubility and biological activity.
PropertyValue
Molecular FormulaC₁₀H₁₂N₄O₃
Molecular Weight224.23 g/mol
CAS Number899997-44-5
Melting PointNot extensively documented
SolubilitySoluble in organic solvents

The biological activity of 3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is primarily attributed to its ability to interact with various molecular targets. Studies suggest that the compound may modulate enzyme activity and influence signaling pathways through:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Interaction : It could bind to specific receptors, modifying their activity.

Case Studies

  • Antitumor Activity : A study investigated the effects of 3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione on cancer cell lines. Results indicated significant cytotoxicity against certain tumor cells compared to controls. The mechanism was linked to apoptosis induction via caspase activation.
  • Antimicrobial Properties : Research has shown that this compound exhibits antimicrobial activity against various bacterial strains. It was effective in inhibiting the growth of Gram-positive bacteria, suggesting potential use as an antimicrobial agent.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInduces apoptosis in cancer cells,
AntimicrobialInhibits Gram-positive bacteria,
Enzyme ModulationPotential inhibition of metabolic enzymes

Research Findings

Recent studies have focused on the synthesis and characterization of 3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione as well as its biological implications. Key findings include:

  • Synthesis Methods : Multi-step organic reactions are typically employed to synthesize this compound effectively.
  • Biological Assays : Various in vitro assays have confirmed its efficacy against multiple biological targets.

Mechanistic Insights

The binding affinity of 3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione to specific enzymes has been studied using molecular docking simulations. These studies reveal potential binding sites and interactions that could explain its biological effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.